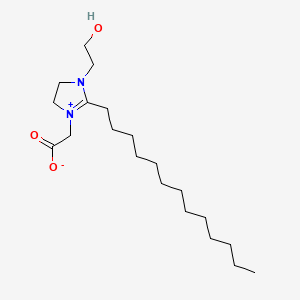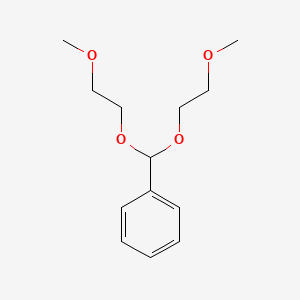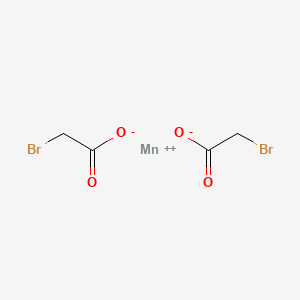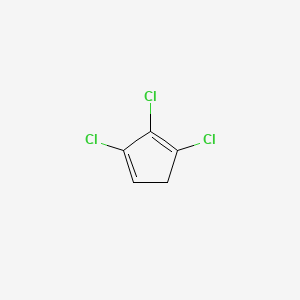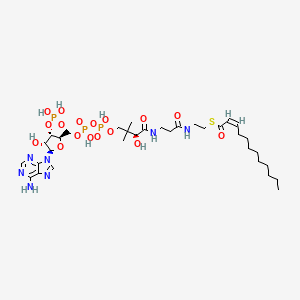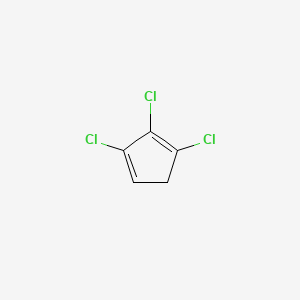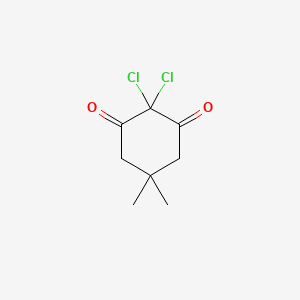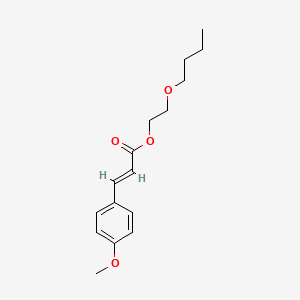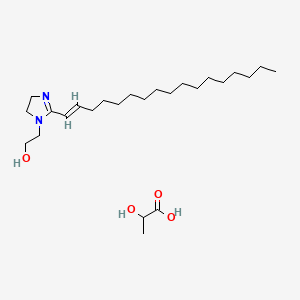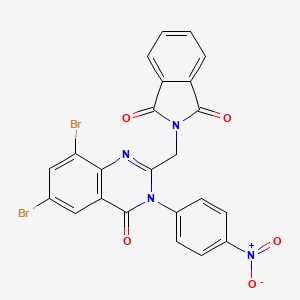
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3,4-dihydro-3-(4-nitrophenyl)-4-oxo-2-quinazolinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3,4-dihydro-3-(4-nitrophenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures (isoindole and quinazoline) followed by their functionalization and coupling. Common reagents and conditions might include:
Bromination: Introduction of bromine atoms using reagents like bromine or N-bromosuccinimide (NBS).
Nitration: Introduction of the nitro group using nitric acid or a nitrating mixture.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the core structures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms (bromine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different functional groups.
Quinazoline derivatives: Compounds with the quinazoline core but different substituents.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and core structures, which may confer unique properties and reactivity compared to simpler analogs.
Properties
CAS No. |
131338-49-3 |
|---|---|
Molecular Formula |
C23H12Br2N4O5 |
Molecular Weight |
584.2 g/mol |
IUPAC Name |
2-[[6,8-dibromo-3-(4-nitrophenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H12Br2N4O5/c24-12-9-17-20(18(25)10-12)26-19(11-27-21(30)15-3-1-2-4-16(15)22(27)31)28(23(17)32)13-5-7-14(8-6-13)29(33)34/h1-10H,11H2 |
InChI Key |
ZSYFBHDWHQSPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4Br)Br)C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


